4-Bromo-5-phenylisothiazole: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Utility
4-Bromo-5-phenylisothiazole: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Utility
Executive Summary
The isothiazole ring system is a privileged scaffold in medicinal chemistry and agrochemicals, offering unique electronic properties and serving as a robust bioisostere for pyrazoles and isoxazoles. Among its derivatives, 4-Bromo-5-phenylisothiazole stands out as a critical intermediate. The strategic placement of the bromine atom at the C-4 position enables precise downstream functionalization via cross-coupling and metallation chemistries. This whitepaper provides an in-depth technical analysis of 4-bromo-5-phenylisothiazole, detailing its physical properties, spectroscopic validation, synthesis methodologies, and its role in advanced drug discovery workflows.
Chemical Identity and Physical Properties
Understanding the baseline physicochemical properties of 4-bromo-5-phenylisothiazole is essential for optimizing reaction conditions and handling procedures. The compound transitions from a colorless liquid during high-vacuum distillation to a stable white solid at room temperature [1].
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Name | 4-Bromo-5-phenylisothiazole |
| CAS Registry Number | 284680-72-4 |
| Molecular Formula | C 9 H 6 BrNS |
| Molecular Weight | 240.12 g/mol |
| Melting Point | 50−52 °C |
| Physical State | White solid (crystallized from melt) |
Structural Analysis and Spectroscopic Profile
For any self-validating synthetic protocol, rigorous spectroscopic characterization is mandatory. The regioselectivity of the bromination at the C-4 position is definitively confirmed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In the 1 H NMR spectrum, the absence of a signal at δ 7.40 (which corresponds to the C-4 proton in the unbrominated parent compound) and the retention of a sharp singlet at δ 8.36 (the C-3 proton) proves that electrophilic substitution occurred exclusively at C-4. Furthermore, the mass spectrum exhibits a classic 1:1 isotopic doublet at m/z 241 and 243, which is the universal hallmark of a mono-brominated species [1].
Table 2: Spectroscopic Validation Data
| Analytical Technique | Parameters | Observed Signals | Structural Assignment |
| 1 H NMR | 200 MHz, CDCl 3 | δ 8.36 (s, 1H) | C-3 Isothiazole proton |
| δ 7.66−7.58 (m, 2H) | Phenyl ortho-protons | ||
| δ 7.52−7.43 (m, 3H) | Phenyl meta/para-protons | ||
| 13 C NMR | 50.3 MHz, CDCl 3 | δ 161.0, 159.5 | C-3, C-5 Isothiazole carbons |
| δ 129.8, 129.2, 129.0, 128.4 | Phenyl carbons | ||
| δ 106.0 | C-4 (Brominated carbon) | ||
| Mass Spectrometry | EI, m/z (%) | 243 (4.8), 242 (10.4), 241 (100) | M + and isotopic variants |
Synthesis Methodologies
Regioselective Electrophilic Bromination
The synthesis of 4-bromo-5-phenylisothiazole is achieved via the direct electrophilic aromatic substitution of 5-phenylisothiazole.
Causality of Experimental Design: The C-4 position of the isothiazole ring is the most electron-rich site, as it is flanked by the electron-withdrawing nitrogen and sulfur atoms. Glacial acetic acid is selected as the solvent because it provides a polar, protic medium that stabilizes the transient bromonium ion intermediate. Anhydrous potassium acetate is a critical additive; it acts as a mild acid scavenger to neutralize the hydrobromic acid (HBr) generated during the reaction. Without this buffer, the accumulation of HBr would protonate the isothiazole nitrogen, deactivating the ring and stalling the reaction kinetics.
Step-by-Step Protocol:
-
Reaction Assembly: In a round-bottom flask, combine 5-phenylisothiazole (8.8 mmol), anhydrous potassium acetate (14.0 mmol), and glacial acetic acid (30 mL). Stir to ensure a homogeneous suspension.
-
Electrophile Addition: Add elemental bromine (28.2 mmol) dropwise over a period of 30 minutes. Note: Slow addition controls the exothermic nature of the reaction and minimizes poly-halogenation.
-
Thermal Activation: Stir the mixture at room temperature overnight to ensure thorough mixing, followed by refluxing for 2 hours to drive the reaction to completion.
-
Quenching: Cool the mixture to room temperature. Slowly add aqueous sodium bisulfite (33%, 10 mL) to reduce any unreacted molecular bromine, mitigating oxidative side reactions during workup.
-
Extraction: Basify the solution with aqueous sodium hydroxide (20%) to neutralize the acetic acid, then extract the aqueous layer with dichloromethane (3 × 80 mL).
-
Purification & Validation: Dry the combined organic layers over anhydrous Na 2 SO 4 , evaporate the solvent, and distill the crude product (Kugelrohr, 130 °C, 0.5 Torr). The product yields a colorless liquid that solidifies into a white solid (89.8% yield). Self-Validation: Confirm the disappearance of the starting material via TLC and verify the mono-bromination via the MS isotopic pattern.
Synthetic Workflow Diagram
Figure 1: Synthetic pathways and downstream functionalization of 4-Bromo-5-phenylisothiazole.
Reactivity and Downstream Functionalization
Lithium-Halogen Exchange
The C-4 bromine atom is highly susceptible to lithium-halogen exchange, allowing for the generation of a reactive carbanion that can be trapped by various electrophiles (e.g., for isotopic labeling or carbon-carbon bond formation) [1].
Causality of Experimental Design: Isothiazoles are highly sensitive heterocycles. At standard or slightly depressed temperatures (e.g., -78 °C), the 4-lithio intermediate can undergo rapid ring fragmentation (cleavage of the weak N-S bond) or nucleophilic attack by the alkyllithium reagent. Maintaining strict cryogenic conditions (-110 °C using an ethanol/liquid nitrogen bath) kinetically traps the organolithium species, preserving the integrity of the heteroaromatic ring until the electrophile is introduced.
Step-by-Step Protocol:
-
Cryogenic Setup: Dissolve 4-bromo-5-phenylisothiazole (6.0 mmol) in anhydrous ether (30 mL) under a strict argon atmosphere. Cool the flask to −110 °C.
-
Lithiation: Add tert-butyllithium (1.7 M in pentane, 6.8 mmol) dropwise. Stir the solution at −110 °C for 1 hour to ensure complete lithium-halogen exchange, forming the 4-lithio-5-phenylisothiazole intermediate.
-
Electrophilic Trapping: Quench the reaction by adding an electrophile, such as CH 3 OD (4.0 mL), to generate the deuterated analog.
-
Recovery: Allow the suspension to warm to room temperature naturally. Filter the mixture and concentrate the filtrate. Self-Validation: The resulting mass spectrum must show a molecular ion shift (e.g., m/z 162 for the deuterated product) with no signal at the unlabelled mass, confirming 100% conversion.
Palladium-Catalyzed Cross-Coupling
4-Bromo-5-phenylisothiazole is a highly competent electrophile in transition-metal-catalyzed cross-coupling reactions. Researchers leverage this reactivity to synthesize complex 3,4,5-triarylisothiazoles. As demonstrated in recent studies, regioselective Suzuki, Stille, and Negishi reactions occur efficiently at the C-4 position of haloisothiazoles, enabling the rapid expansion of structure-activity relationship (SAR) libraries [2].
Applications in Drug Discovery
The isothiazole scaffold is heavily utilized in the design of targeted therapeutics, particularly in oncology. Substituted isothiazole rings display a wide range of pharmacological activities, including serving as potent MEK1 and MEK2 kinase inhibitors [3].
The introduction of a halogen (like bromine) at the C-4 position alters the lipophilicity and the electrostatic potential of the molecule, parameters that are critical for binding affinity within the hydrophobic pockets of kinase enzymes.
Figure 2: Pharmacological optimization logic of isothiazole derivatives for MEK inhibition.
References
-
Photochemistry of 3- and 5-Phenylisothiazoles. Competing Phototransposition Pathways. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
3,4,5-Triarylisothiazoles via C–C coupling chemistry. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
-
In Silico Exploration for Identifying Structure-Activity Relationship of MEK Inhibition and Oral Bioavailability for Isothiazole Derivatives. Molecules (via ResearchGate). Available at:[Link]
